

Introduction: The Structural Significance of 4-Boronopicolinic Acid

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Compound of Interest

Compound Name: *2-Carboxypyridine-4-boronic acid*

Cat. No.: *B1592585*

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In the landscape of medicinal chemistry and materials science, bifunctional molecules serve as critical linkers and pharmacophores. **2-Carboxypyridine-4-boronic acid**, also known as 4-Boronopicolinic acid^[1], is a compound of significant interest due to its unique arrangement of functional groups: a pyridine ring, a carboxylic acid, and a boronic acid. This trifecta of functionalities imparts a rich chemical character, suggesting its potential in the design of covalent inhibitors, self-assembling materials, and complex molecular scaffolds.

The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs the compound's physical and chemical properties. It dictates intermolecular interactions, solubility, stability, and how the molecule presents itself to biological targets or other components in a material. Understanding this structure is not merely an academic exercise; it is a prerequisite for rational drug design and materials engineering.

This guide provides a comprehensive overview of the anticipated structural features of **2-Carboxypyridine-4-boronic acid** and presents a robust, field-proven methodology for its definitive structural elucidation via single-crystal X-ray diffraction. While a published crystal structure is not yet available in open crystallographic databases, we will proceed from first principles, leveraging established knowledge of its constituent moieties to predict its solid-state behavior and outline the pathway to its experimental determination.

Molecular Properties at a Glance

A summary of the fundamental properties of **2-Carboxypyridine-4-boronic acid** provides the necessary context for its structural analysis.

Property	Value	Source
Chemical Formula	C ₆ H ₆ BNO ₄	[1][2]
Molecular Weight	166.93 g/mol	[1]
CAS Number	1072946-59-8	[1][2]
Synonyms	4-Boronopicolinic acid, 4-(dihydroxyboryl)-2-pyridinecarboxylic acid	[1][2]

Part 1: Predictive Analysis of Intermolecular Interactions

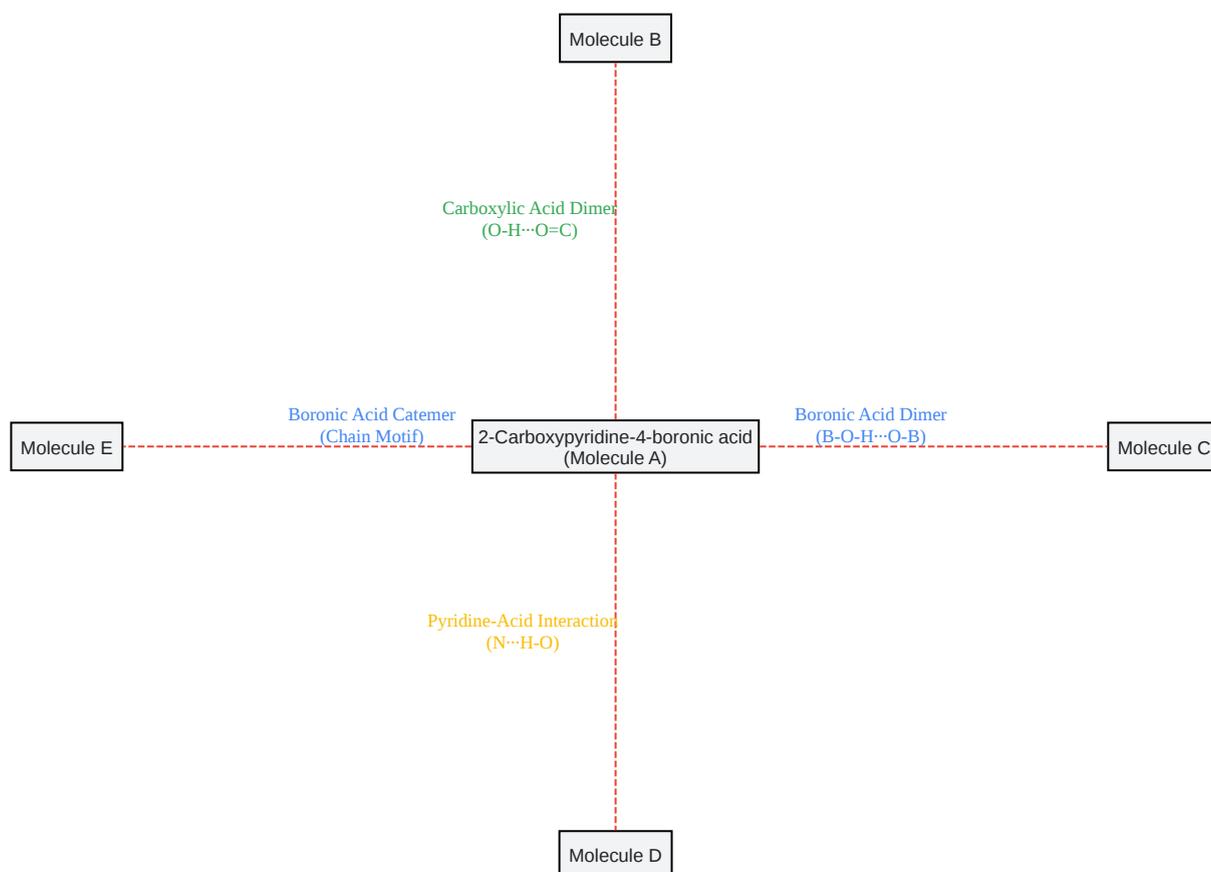
The crystal packing of **2-Carboxypyridine-4-boronic acid** will be dominated by a network of strong hydrogen bonds. The molecule contains multiple hydrogen bond donors (the -OH groups of both the carboxylic and boronic acids) and acceptors (the carbonyl oxygen, the boronic acid oxygens, and the pyridine nitrogen). Based on extensive studies of similar functional groups, we can predict the primary hydrogen bonding motifs that will define the crystal lattice.

Causality Behind Predicted Interactions:

- **Carboxylic Acid Dimer:** Carboxylic acids have a very strong tendency to form centrosymmetric dimers in the solid state, utilizing two robust O-H...O hydrogen bonds to create a stable eight-membered ring.[3][4] This is often the most energetically favorable interaction for this functional group.
- **Boronic Acid Supramolecular Motifs:** Boronic acids are also powerful structure-directing groups. They can form homodimers through O-H...O hydrogen bonds or assemble into extended chains (catemers).[5] The adaptability of boronic acids makes them efficient partners in hydrogen bonding networks.[5]
- **Pyridine Nitrogen as an Acceptor:** The lone pair on the pyridine nitrogen atom is a competent hydrogen bond acceptor, capable of interacting with the acidic protons from either the carboxylic or boronic acid groups of a neighboring molecule.

- Potential for Zwitterionic Forms: In the presence of a co-former or under certain pH conditions during crystallization, proton transfer from the carboxylic acid to the pyridine nitrogen can occur, resulting in a zwitterionic structure.[6] This would fundamentally alter the hydrogen bonding landscape, creating strong $N^+-H\cdots O^-$ interactions.

These competing and cooperating interactions will ultimately determine the final, lowest-energy crystal packing arrangement. A diagram illustrating these potential interactions is provided below.



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Caption: Predicted hydrogen bonding motifs for **2-Carboxypyridine-4-boronic acid**.

Part 2: Experimental Workflow for Structural Elucidation

Achieving a high-quality crystal structure is a systematic process. The following protocol is a self-validating workflow designed to take the compound from powder form to a fully refined crystallographic model.

Step 1: Synthesis and Purification

The synthesis of pyridinylboronic acids is well-established. A common and cost-effective method is the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate. For this specific molecule, starting from 2-carboxy-4-bromopyridine would be a logical precursor.

Protocol Justification: It is critical to start with material of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Recrystallization or column chromatography is mandatory post-synthesis.

Step 2: Single Crystal Growth

This is the most crucial and often most challenging step. The goal is to encourage the slow formation of a single, well-ordered crystal, free of defects.

Detailed Protocol:

- **Solvent Screening:** Begin by testing the solubility of the compound in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, THF). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
- **Primary Crystallization Technique (Slow Evaporation):**
 - Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a clean vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

- Place the vial in a vibration-free environment (e.g., a desiccator) and allow the solvent to evaporate slowly over several days to weeks.
- Alternative Technique (Vapor Diffusion):
 - If slow evaporation fails, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
 - Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).
 - The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization.

Trustworthiness Check: The quality of the resulting crystals (clarity, defined edges, size > 0.1 mm) is the primary validation metric for this stage.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive analytical technique for determining molecular structure.

Detailed Protocol:

- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection:
 - The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.^[7]
 - The instrument, using monochromatic X-ray radiation (e.g., Mo K α , $\lambda=0.71073$ Å), rotates the crystal through a series of orientations.^[7]
 - A detector records the diffraction pattern—the positions and intensities of thousands of reflected X-ray beams.

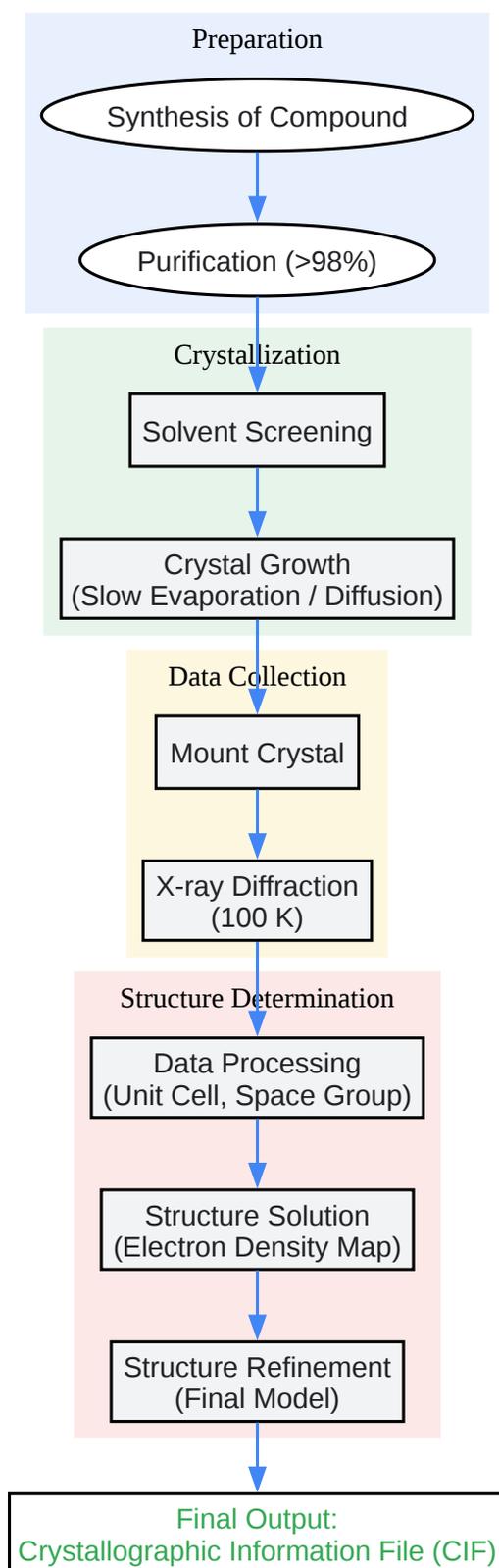
- **Data Processing:** The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.

Step 4: Structure Solution and Refinement

This computational step transforms the processed data into a 3D molecular model.

- **Structure Solution:** Using software packages, the "phase problem" is solved to generate an initial electron density map, which reveals the positions of the atoms.
- **Structure Refinement:** A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are adjusted (refined) to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by metrics like the R-factor.

The entire experimental process is visualized in the workflow diagram below.



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Caption: Experimental workflow for the structural elucidation of a small molecule.

Part 3: Anticipated Crystallographic Data and Interpretation

Upon successful completion of the experimental workflow, a standard set of crystallographic data will be generated. The following table represents a template for reporting these results. The values are placeholders and serve only as an example of the expected output.

Parameter	Anticipated Value (Example)	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the unit cell.
Space Group	P2 ₁ /c or P-1	Defines the specific symmetry operations within the unit cell.
a, b, c (Å)	10-20 Å	The dimensions of the unit cell along its axes.
α, β, γ (°)	90, >90, 90 (for Monoclinic)	The angles between the unit cell axes.
Volume (Å ³)	1000-2000	The volume of the unit cell.
Z	4 or 8	The number of molecules in the unit cell.
Temperature (K)	100(2) K	The temperature at which data was collected.
R1 [I>2σ(I)]	< 0.05	A key indicator of the quality of the final refined model.
wR2 (all data)	< 0.15	A weighted R-factor that includes all diffraction data.

Interpretation of the Final Structure:

The refined structure will provide definitive answers to the questions raised in the predictive analysis.

- **Confirmation of Bonding:** It will confirm the covalent bond lengths and angles, revealing any strain or unusual geometry.
- **Tautomeric/Ionic State:** It will unambiguously show whether the molecule exists in its neutral form or as a zwitterion.
- **Hydrogen Bonding Network:** The precise geometry (distances and angles) of all intermolecular hydrogen bonds will be determined, revealing which of the predicted motifs (e.g., carboxylic dimer, boronic catemer) is present in the solid state. This network is the primary determinant of the crystal's stability and physical properties.
- **π - π Stacking:** The analysis will also reveal any π - π stacking interactions between the pyridine rings of adjacent molecules, which can further stabilize the crystal lattice.

Conclusion

While the crystal structure of **2-Carboxypyridine-4-boronic acid** remains to be experimentally determined, a thorough analysis of its functional groups allows for robust predictions of its solid-state behavior. The dominance of strong hydrogen bond donors and acceptors suggests a highly ordered and stable crystal lattice directed by specific supramolecular synthons. This guide provides both the theoretical framework for understanding this molecule's structural chemistry and a detailed, practical workflow for its elucidation. The successful execution of this protocol will yield invaluable data, paving the way for the rational application of this promising compound in drug discovery and materials science.

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